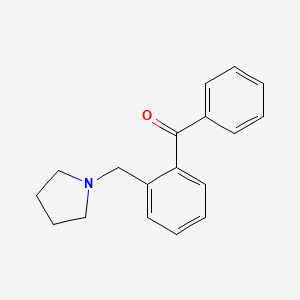

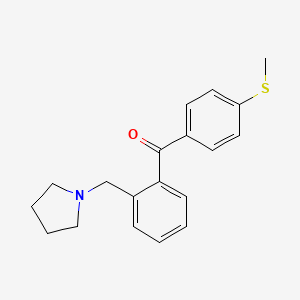

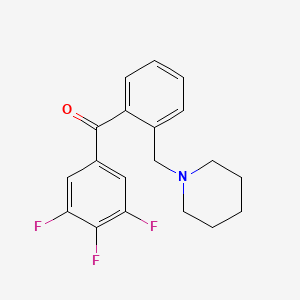

![molecular formula C20H29NO3S B1327351 Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate CAS No. 898782-66-6](/img/structure/B1327351.png)

Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

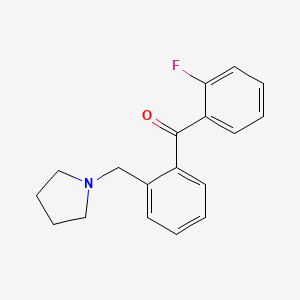

Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate is a compound that appears to be related to structures that are significant in medicinal chemistry, particularly in the context of penicillin-type β-lactams and compounds with potential pharmacological properties. The compound of interest is not directly described in the provided papers, but insights can be drawn from related structures and synthetic methods.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that are designed to form specific ring structures which are crucial for biological activity. For instance, the synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a core structure in penicillin-type β-lactams, was achieved from ethyl propiolate in three steps, with the formation of the β-lactam ring being a key step using Mukaiyama-Ohno’s method . This method could potentially be adapted for the synthesis of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate, considering the structural similarities and the presence of a thiomorpholine moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate often includes various ring conformations and intramolecular interactions. For example, Ethyl 4-hydroxy-2,6-diphenyl-1-(2-thiomorpholinoacetyl)-1,2,5,6-tetrahydropyridine-3-carboxylate features a thiomorpholine ring in a chair conformation and a tetrahydropyridine ring in a half-chair conformation . The dihedral angle between phenyl rings and the presence of intramolecular hydrogen bonds are critical for the stability and reactivity of such molecules. These structural details are essential for understanding the chemical behavior of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate.

Chemical Reactions Analysis

The chemical reactivity of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate can be inferred from related compounds. The presence of functional groups such as esters, amides, and thioethers suggests a range of possible chemical reactions. These may include nucleophilic attacks, particularly at the carbonyl carbon of the ester or amide groups, as well as potential oxidation or reduction reactions involving the thiomorpholine sulfur atom. The specific reactivity patterns would depend on the exact molecular context and the presence of other reactive sites within the molecule.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate are not directly reported, related compounds provide some clues. The solubility, melting point, and stability of such compounds are influenced by their molecular structure, particularly the ring conformations and intramolecular hydrogen bonding . The crystal structure, as seen in related compounds, can also provide insights into the intermolecular interactions that may affect the compound's physical properties and its behavior in a solid state.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate is a key component in the synthesis of various complex molecules, including β-lactams, which form the basic skeleton of penicillin-type antibiotics (Chiba et al., 1985).

- The compound has been used in the synthesis of prostaglandin analogs, demonstrating its versatility in creating biologically significant molecules (Vostrikov et al., 2010).

Pharmacological Applications

- Its derivatives have been explored for cardiovascular activities, particularly in the context of calcium channel antagonism, which is significant for treating various cardiovascular diseases (Gupta & Misra, 2008).

- Some studies have focused on synthesizing novel compounds from Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate as potential antimicrobial and anticancer agents, indicating its importance in drug discovery (Facchinetti et al., 2015).

Chemical Transformations and Reactions

- The compound has been involved in various chemical reactions, like the Beckmann rearrangement, highlighting its reactivity and utility in organic synthesis (Vogel et al., 1969).

Molecular Interactions and Analysis

- Detailed studies on the molecular structure and interactions of derivatives of Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate have provided insights into its physicochemical properties, which are crucial for drug design (Baba et al., 2019).

Propriétés

IUPAC Name |

ethyl 7-oxo-7-[2-(thiomorpholin-4-ylmethyl)phenyl]heptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3S/c1-2-24-20(23)11-5-3-4-10-19(22)18-9-7-6-8-17(18)16-21-12-14-25-15-13-21/h6-9H,2-5,10-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXQAWGUMRWGDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCSCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643854 |

Source

|

| Record name | Ethyl 7-oxo-7-{2-[(thiomorpholin-4-yl)methyl]phenyl}heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate | |

CAS RN |

898782-66-6 |

Source

|

| Record name | Ethyl 7-oxo-7-{2-[(thiomorpholin-4-yl)methyl]phenyl}heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

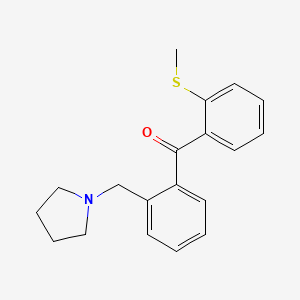

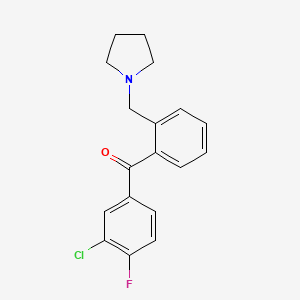

![Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate](/img/structure/B1327273.png)